Indium phosphide

Catalog No.
S577486
CAS No.
22398-80-7
M.F
InP
M. Wt
145.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium phosphide

CAS Number

22398-80-7

Product Name

Indium phosphide

IUPAC Name

indiganylidynephosphane

Molecular Formula

InP

Molecular Weight

145.79 g/mol

InChI

InChI=1S/In.P

InChI Key

GPXJNWSHGFTCBW-UHFFFAOYSA-N

SMILES

P#[In]

solubility

Slightly soluble in acid
Slightly soluble in mineral acids

Synonyms

indium phosphide

Canonical SMILES

P#[In]

The exact mass of the compound Indium phosphide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in acidslightly soluble in mineral acids. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium phosphide (InP, CAS 22398-80-7) is a binary III-V compound semiconductor featuring a zincblende crystal structure, utilized primarily as a foundational substrate for high-speed electronics and long-wavelength photonics. Characterized by a direct bandgap of 1.34 eV at 300 K, an intrinsic electron mobility of approximately 5400 cm²/(V·s), and a moderate thermal conductivity of 0.68 W/(cm·K), InP serves as a critical enabler for devices requiring rapid electron transport and efficient light emission or absorption. In procurement contexts, InP is typically specified for monolithic microwave integrated circuits (MMICs), high-electron-mobility transistors (HEMTs), and telecommunications-grade laser diodes where standard silicon or gallium arsenide substrates cannot meet the requisite frequency, thermal, or wavelength performance thresholds[1].

Substituting Indium Phosphide with more common semiconductors like Silicon (Si) or Gallium Arsenide (GaAs) fundamentally compromises device performance in specialized regimes. Silicon's indirect bandgap prevents efficient light emission, rendering it unsuitable for native laser diode fabrication, while its lower electron mobility caps its high-frequency RF performance. Although GaAs shares a direct bandgap, its bandgap energy restricts emission to shorter wavelengths (~0.85 µm), missing the critical 1.3–1.55 µm telecommunications window where optical fiber attenuation is minimized[1]. Furthermore, in the quantum dot sector, substituting InP with Cadmium Selenide (CdSe) introduces severe heavy-metal toxicity and RoHS compliance issues, making InP the mandatory choice for biocompatible or heavily regulated luminescent applications [2].

Superior Electron Mobility for THz-Regime Transistors

For high-frequency RF applications, electron mobility dictates the transit frequency and maximum oscillation capabilities of the resulting transistors. Indium phosphide exhibits an intrinsic electron mobility of ~5400 cm²/(V·s) at 300K, which is nearly four times higher than that of standard Silicon (~1400 cm²/(V·s)) [1]. This fundamental material advantage allows InP-based High Electron Mobility Transistors (HEMTs) and Heterojunction Bipolar Transistors (HBTs) to achieve operational frequencies exceeding 100 GHz, with specialized devices reaching up to 604 GHz [2].

Evidence DimensionElectron mobility at 300K
Target Compound Data~5400 cm²/(V·s)
Comparator Or BaselineSilicon (~1400 cm²/(V·s))
Quantified DifferenceNearly 4x higher electron mobility
ConditionsRoom temperature (300K) intrinsic material evaluation for HEMT/HBT substrates

Procuring InP substrates is essential for fabricating RF front-ends and amplifiers operating in the millimeter-wave and THz regimes, which is physically impossible with standard silicon substrates.

Enhanced Thermal Conductivity for Continuous-Wave (CW) Reliability

Thermal management is a critical failure point in densely packed photonic integrated circuits and high-power RF devices. InP offers a thermal conductivity of 0.68 W/(cm·K) at room temperature, which is approximately 25% higher than the 0.54 W/(cm·K) provided by Gallium Arsenide (GaAs) [1]. This superior heat dissipation capability reduces the risk of thermal runaway in continuous-wave (CW) oscillators and minimizes temperature-induced wavelength drift in sensitive laser diodes [2].

Evidence DimensionThermal conductivity at 300K
Target Compound Data0.68 W/(cm·K)
Comparator Or BaselineGallium Arsenide (GaAs) at ~0.54 W/(cm·K)
Quantified Difference~25% higher thermal conductivity
ConditionsRoom temperature substrate evaluation for high-power continuous-wave devices and PICs

Higher thermal conductivity prevents thermal degradation and wavelength drift, reducing the need for aggressive active cooling in high-power optoelectronic modules.

Direct Bandgap Alignment for Low-Attenuation Fiber Optics

For long-haul optical communications, light sources must operate at wavelengths where silica fiber attenuation is lowest (~0.2 dB/km). InP's direct bandgap of 1.34 eV allows it to be lattice-matched with ternary and quaternary alloys (like InGaAs and InGaAsP) to emit precisely in the 1.3 µm to 1.55 µm telecommunications windows (O-band and C-band)[1]. In contrast, GaAs is fundamentally limited to shorter emission wavelengths (around 0.85 µm), making it unsuitable for long-distance, low-loss fiber optic networks [2].

Evidence DimensionBandgap-driven emission wavelength capability
Target Compound DataLattice-matched for 1.3 µm to 1.55 µm emission
Comparator Or BaselineGaAs (limited to ~0.85 µm emission)
Quantified DifferenceAccess to the 1.55 µm C-band with minimal fiber attenuation (~0.2 dB/km)
ConditionsEpitaxial growth of optoelectronic heterostructures for fiber-optic transceivers

This bandgap alignment dictates the mandatory procurement of InP over GaAs for all long-haul fiber-optic communication lasers, modulators, and photodetectors.

RoHS-Compliant, Low-Toxicity Alternative for Luminescent Quantum Dots

In the formulation of luminescent nanomaterials, InP/ZnS core-shell quantum dots (QDs) provide a critical heavy-metal-free alternative to Cadmium Selenide (CdSe). While Cd-based QDs exhibit severe toxicity in vitro at concentrations as low as 10 pM, pristine InP QDs demonstrate significantly lower cytotoxicity, with an LC50 of >77 nM [1]. Furthermore, advanced surface passivation techniques (such as InF3 treatments) allow InP QDs to achieve near-unity photoluminescence quantum yields (up to 93%), matching the optical performance of CdSe without violating environmental regulations [2].

Evidence DimensionIn vitro cytotoxicity (LC50) and regulatory compliance
Target Compound DataInP/ZnS QDs (LC50 > 77 nM, Cadmium-free)
Comparator Or BaselineCdSe QDs (Toxic at ~10 pM, restricted by RoHS)
Quantified DifferenceOrders of magnitude lower cytotoxicity and complete elimination of restricted heavy metals
ConditionsIn vitro cell viability assays and commercial display/biomedical formulation requirements

Procuring InP precursors is essential for commercializing quantum dot displays and biomedical imaging agents under strict global environmental and health regulations (e.g., RoHS).

Telecommunications Photonic Integrated Circuits (PICs)

InP is the foundational substrate for fabricating 1.3 µm and 1.55 µm laser diodes, optical modulators, and photodetectors used in long-haul fiber-optic networks. Its direct bandgap and lattice-matching capabilities with InGaAsP make it the only viable choice for C-band and O-band telecom hardware where GaAs fails to reach the required wavelengths[1].

High-Frequency RF and Millimeter-Wave Electronics

Utilized heavily in the manufacturing of High Electron Mobility Transistors (HEMTs) and Heterojunction Bipolar Transistors (HBTs) for 6G communications, deep-space radar, and terahertz imaging. The ~5400 cm²/(V·s) electron mobility of InP allows these devices to operate at frequencies exceeding 100 GHz, far surpassing the capabilities of standard silicon CMOS[2].

Heavy-Metal-Free Quantum Dot Displays and Bio-Imaging

InP/ZnS core-shell quantum dots are procured as the primary substitute for toxic CdSe QDs in commercial QLED displays and in vivo biological imaging. They provide tunable visible-to-NIR luminescence with near-unity quantum yields while ensuring compliance with global RoHS directives regarding heavy metal toxicity [3].

Color/Form

Brittle mass with metallic appearance
Black, cubic crystals

Density

4.81 g/cu cm

Melting Point

1070 °C

UNII

SD36LG60G1

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

22398-80-7

Wikipedia

Indium(III) phosphide

Methods of Manufacturing

Single crystals of indium phosphide for the manufacture of semiconductor wafers are prepared by the liquid encapsulated Czochralski method. In this method, a single crystal is pulled through a boric oxide liquid encapsulant starting from a single crystal seed and a melt of polycrystalline indium phosphide. For specifications that require doping, the dopant (Fe, S, Sn or Zn), is added to the melt before extrusion of the single crystal. High pressure is applied inside the chamber to prevent decomposition of the indium phosphide. The single crystal is shaped into a cylinder of the appropriate diameter by grinding. The crystal is then sliced into wafers.
Indium phosphide is also obtained by thermal decomposition of a mixture of a trialkyl indium compound and phosphine (PH3).
Indium combines with several non-metallic elements, including phosphorus, to form semiconducting compounds. Indium phosphide is prepared by direct combination of the highly-purified elements at elevated temperature and pressure under controlled conditions.
Prepared from white phosphorus and indium iodide at 400 °C; ... From phosphorus vapor and heated indium metal.

General Manufacturing Information

Indium phosphide (InP): ACTIVE
Gallium arsenide can substitute for indium phosphide in solar cells and in many semiconductor applications.
One of the key advantages of indium phosphide is its potential for the fabrication of very small devices. Because indium phosphide and its ternary (InGaAs) and quaternary (InGaAsP) derivatives have relatively higher refractive indices than those of other optical materials, these compounds allow for devices with much sharper and smaller bends. As their energy band gap is also closer to light energy, electro-optical effects are stronger than those in other materials (which again translates into shorter distances and lower drive voltages). As a result, extremely small devices can be produced: dice are typically < 5 mm and for many functions (e.g. lasers, modulators) they are 1 mm or less.
This research work investigated the physical and chemical properties of a new type of wastewater produced from the semiconductor industry. The wastewater generated from indium phosphide (InP) wafer backgrinding and sawing processes was characterized in term of its particle size distribution (PSD), zeta potential, suspended and dissolved solids, total organic carbon, and turbidity. The wastewater contained high concentration of fine InP dusts with a size ranging from 0.07 - 1.44 mm. In spite of its high concentration of suspended solids resulting in high turbidity up to 371 NTU /nephelometric turbidity unit/, the wastewater contained very low organic matters (TOC < 2.2 mg L(-1)) and other inorganic impurities (SO4(2-) < 0.21 mg L(-1) and Na+ < 0.16 mg L(-1)). Based on the experimental data collected, the treatment technologies using chemical precipitation and ultrafiltration were applied to the wastewater. Both processes could effectively remove InP particles from the wastewater, however the coagulants in chemical precipitation introduced other ionic contents into the process resulting in difficulties of water recycling in the later stage. In comparison, ultrafiltration was more promising for InP wastewater treatment and recycling. Based on the results of this study, a full-scale UF system was built in a local semiconductor plant and it has successfully reclaimed water from the InP wastes for the past six months without any quality issue being raised.
An electrothermal atomic absorption (ETAAS) method for the determination of traces of iron (0.1-1.0 microgram g-1) in Fe-doped indium phosphide (InP) has been developed. In order to overcome the indium matrix-effect and to achieve a useful detection limit, a preliminary solvent-extraction of Fe(III) with acetylacetone (HAA) is necessary. After sample dissolution with hydrochloric acid (1 + 1) the digest is evaporated to dryness, Fe(II) is oxidized to Fe(III) with nitric acid, the residue is dissolved in 0.01 mol L-1 HCl and the iron is extracted at pH 2.0 with 0.5 mol L-1 HAA in toluene. The organic phase is injected into the graphite furnace and the iron is directly evaluated by external organic standard calibration. The limit of detection (3SB) resulting from further in-situ preconcentration is 0.03 microgram g-1. When the method was applied to the analysis of real samples containing 0.2-0.7 microgram g-1 Fe, the RSD was in the range 8-21%. Results were compared with those independently obtained on the decomposed sample solution with inductively coupled /plasma/ atomic emission spectrometry (ICP-AES). The detection limit of the ICP-AES method, that needs matrix-matched standards, is 0.20 microgram g-1.
The most common valence of indium is three. Monovalent and bivalent compounds of indium with oxygen, sulfur, and halogens are also known. The trivalent indium compounds are the most stable. The lower valence compounds tend to disproportionate to give the corresponding trivalent compounds and indium metal. /Indium and Indium compounds/

Interactions

Indium phosphide (InP) quantum dots (QDs) have emerged as a presumably less hazardous alternative to cadmium-based particles, but their cytotoxicity has not been well examined. Although their constituent elements are of very low toxicity to cells in culture, they nonetheless exhibit phototoxicity related to generation of reactive oxygen species by excited electrons and/or holes interacting with water and molecular oxygen. Using spin-trap electron paramagnetic resonance (EPR) spectroscopy and reporter assays, we find a considerable amount of superoxide and a small amount of hydroxyl radical formed under visible illumination of biocompatible InP QDs with a single ZnS shell, comparable to what is seen with CdTe. A double thickness shell reduces the reactive oxygen species concentration approximately two-fold. Survival assays in five cell lines correspondingly indicate a distinct reduction in toxicity with the double-shell InP QDs. Toxicity varies significantly across cell lines according to the efficiency of uptake, being overall significantly less than what is seen with CdTe or CdSe/ZnS. This indicates that InP QDs are a useful alternative to cadmium-containing QDs, while remaining capable of electron-transfer processes that may be undesirable or which may be exploited for photosensitization applications./Indium phosphide quantum dots/

Dates

Last modified: 08-15-2023

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